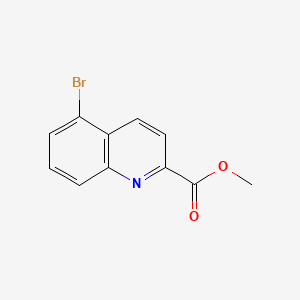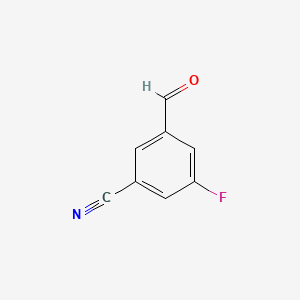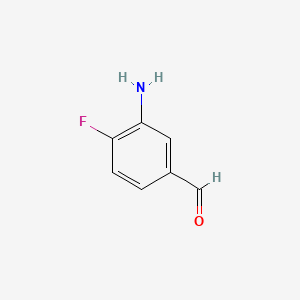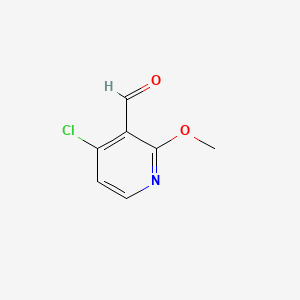
Bis((5-fluoropyridin-3-YL)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((5-fluoropyridin-3-yl)methyl)amine is a chemical compound with the molecular formula C12H11F2N3 and a molecular weight of 235.23 g/mol It is characterized by the presence of two fluoropyridinyl groups attached to a central amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-fluoropyridin-3-yl)methyl)amine typically involves the reaction of 5-fluoropyridine with formaldehyde and ammonia or a primary amine under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industrial standards for purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Bis((5-fluoropyridin-3-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyridinyl groups to more reduced forms.
Substitution: The fluorine atoms in the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Aplicaciones Científicas De Investigación
Bis((5-fluoropyridin-3-yl)methyl)amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis((5-fluoropyridin-3-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
- 5-Amino-2-fluoropyridine
- 3-Amino-5-bromo-2-fluoropyridine
- 2-Amino-5-fluoropyridine
- 3-Amino-2-fluoropyridine
- 2-Amino-3-fluoropyridine
- 4-Amino-3-fluoropyridine
Uniqueness
Bis((5-fluoropyridin-3-yl)methyl)amine is unique due to its specific structure, which includes two fluoropyridinyl groups attached to a central amine. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10/h1-2,5-8,15H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHGMOBXEVLFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674807 |
Source


|
| Record name | 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-18-5 |
Source


|
| Record name | 5-Fluoro-N-[(5-fluoro-3-pyridinyl)methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)

